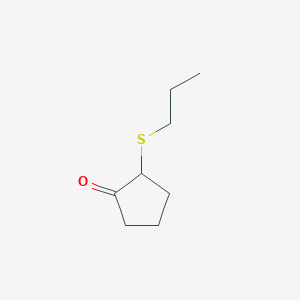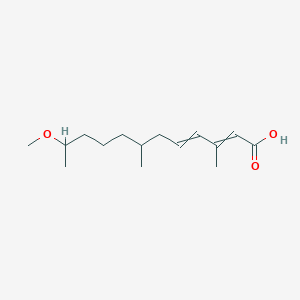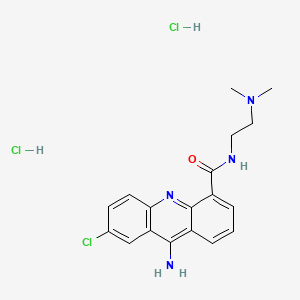![molecular formula C17H18N3O5P B14375163 {1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid CAS No. 90057-99-1](/img/structure/B14375163.png)
{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid is a complex organic compound that contains a phosphonic acid functional group This compound is characterized by its unique structure, which includes a nitroacridine moiety linked to a butyl chain and a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid typically involves multiple steps, starting with the preparation of the nitroacridine intermediate. This intermediate is then reacted with a butylamine derivative to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various alkyl or aryl phosphonates.
Scientific Research Applications
{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties, such as flame retardants or corrosion inhibitors.
Mechanism of Action
The mechanism of action of {1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid involves its interaction with molecular targets through its functional groups. The nitroacridine moiety can intercalate with DNA, affecting its replication and transcription processes. The phosphonic acid group can chelate metal ions, influencing various biochemical pathways. These interactions result in the compound’s biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- {1-[(1-Nitroacridin-9-YL)amino]ethyl}phosphonic acid
- {1-[(1-Nitroacridin-9-YL)amino]propyl}phosphonic acid
- {1-[(1-Nitroacridin-9-YL)amino]methyl}phosphonic acid
Uniqueness
{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The butyl chain length also influences its solubility and reactivity compared to similar compounds with shorter or longer alkyl chains.
Properties
CAS No. |
90057-99-1 |
|---|---|
Molecular Formula |
C17H18N3O5P |
Molecular Weight |
375.32 g/mol |
IUPAC Name |
1-[(1-nitroacridin-9-yl)amino]butylphosphonic acid |
InChI |
InChI=1S/C17H18N3O5P/c1-2-6-15(26(23,24)25)19-17-11-7-3-4-8-12(11)18-13-9-5-10-14(16(13)17)20(21)22/h3-5,7-10,15H,2,6H2,1H3,(H,18,19)(H2,23,24,25) |
InChI Key |
RRNWIBMJESVAPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(NC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-])P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate](/img/structure/B14375091.png)
![S-Octyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14375095.png)
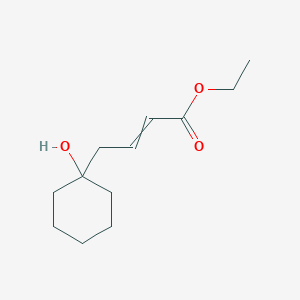
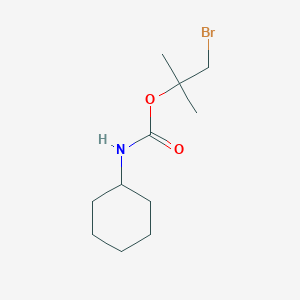
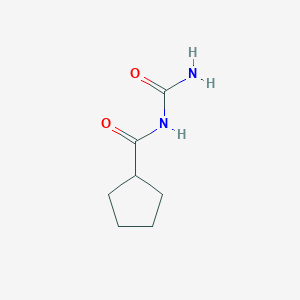
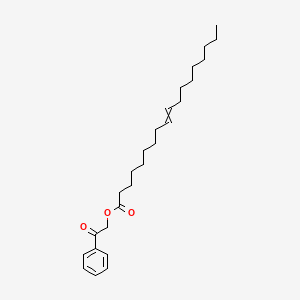

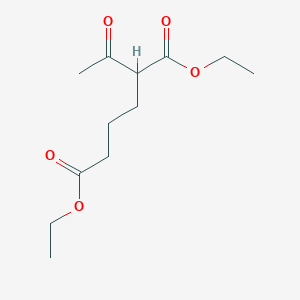
![3,3-Bis[(4-methoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375134.png)
![5,5'-[Ethane-1,2-diylbis(oxymethylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B14375139.png)
